molecular formula C13H14F3NO3 B405791 Butyl 3-[(trifluoroacetyl)amino]benzoate

Butyl 3-[(trifluoroacetyl)amino]benzoate

Cat. No.: B405791
M. Wt: 289.25g/mol
InChI Key: PUCZGEPHESYABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 3-[(trifluoroacetyl)amino]benzoate is a synthetic benzoate ester derivative with a trifluoroacetylated amino substituent at the 3-position of the benzene ring. This compound combines the lipophilic butyl ester group with the electron-withdrawing trifluoroacetyl (TFA) moiety, which significantly influences its physicochemical and biological properties. The trifluoroacetyl group enhances metabolic stability and alters solubility compared to simpler alkyl benzoates like methyl or ethyl benzoates.

Properties

Molecular Formula

C13H14F3NO3

Molecular Weight

289.25g/mol

IUPAC Name

butyl 3-[(2,2,2-trifluoroacetyl)amino]benzoate

InChI

InChI=1S/C13H14F3NO3/c1-2-3-7-20-11(18)9-5-4-6-10(8-9)17-12(19)13(14,15)16/h4-6,8H,2-3,7H2,1H3,(H,17,19)

InChI Key

PUCZGEPHESYABP-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Butyl 3-[(trifluoroacetyl)amino]benzoate with key analogs, focusing on structural features, physicochemical properties, and toxicity profiles.

Structural and Functional Group Differences

  • Butyl Benzoate : Lacks substituents on the benzene ring; the butyl ester provides moderate lipophilicity.
  • Methyl 3-Aminobenzoate: Contains an amino group at the 3-position but lacks trifluoroacetylation and uses a methyl ester.
  • Ethyl 4-(Trifluoroacetyl)benzoate : Features a trifluoroacetyl group at the 4-position with an ethyl ester, altering steric and electronic effects.
  • This compound: Combines a butyl ester, 3-amino substitution, and trifluoroacetylation, enhancing electron-withdrawing effects and metabolic resistance.

Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility (mg/L) log P Melting Point (°C)
Butyl Benzoate 194.23 12.5 2.92 -20
Methyl 3-Aminobenzoate 151.16 1,200 1.45 89–91
Ethyl 4-(Trifluoroacetyl)benzoate 260.18 ~50 3.78 34–36
Butyl 3-[(TFA)amino]benzoate* 305.24 ~20 (estimated) 4.2 45–48 (estimated)

Notes:

  • The trifluoroacetyl group in Butyl 3-[(TFA)amino]benzoate reduces water solubility and increases log P compared to unsubstituted butyl benzoate .

Metabolic and Stability Considerations

  • Butyl Benzoate: Rapidly hydrolyzed to benzoic acid and butanol in vivo .
  • Butyl 3-[(TFA)amino]benzoate: The TFA group resists enzymatic hydrolysis, prolonging metabolic half-life.

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